2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone 2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 2034245-77-5
VCID: VC7359768
InChI: InChI=1S/C21H23N5O3S/c27-19(14-30-21-22-16-6-1-2-7-18(16)29-21)24-9-11-25(12-10-24)20(28)17-13-15-5-3-4-8-26(15)23-17/h1-2,6-7,13H,3-5,8-12,14H2
SMILES: C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5O4)C1
Molecular Formula: C21H23N5O3S
Molecular Weight: 425.51

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone

CAS No.: 2034245-77-5

Cat. No.: VC7359768

Molecular Formula: C21H23N5O3S

Molecular Weight: 425.51

* For research use only. Not for human or veterinary use.

2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone - 2034245-77-5

Specification

CAS No. 2034245-77-5
Molecular Formula C21H23N5O3S
Molecular Weight 425.51
IUPAC Name 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C21H23N5O3S/c27-19(14-30-21-22-16-6-1-2-7-18(16)29-21)24-9-11-25(12-10-24)20(28)17-13-15-5-3-4-8-26(15)23-17/h1-2,6-7,13H,3-5,8-12,14H2
Standard InChI Key JLXGLSAYJZFNTO-UHFFFAOYSA-N
SMILES C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5O4)C1

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a multifaceted structure comprising three distinct heterocyclic systems:

  • Benzo[d]oxazole-2-thioether: A fused bicyclic system with a sulfur atom at position 2.

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine: A partially saturated pyrazolo-pyridine scaffold.

  • Piperazine-1-carbonyl linker: Connects the tetrahydropyrazolo[1,5-a]pyridine to the ethanone backbone.

The molecular formula is C21H23N5O3S, with a molar mass of 425.51 g/mol. Key spectral identifiers include:

  • InChIKey: JLXGLSAYJZFNTO-UHFFFAOYSA-N

  • SMILES: C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CSC4=NC5=CC=CC=C5O4)C1

Table 1: Physicochemical Properties

PropertyValue
CAS Number2034245-77-5
Molecular FormulaC21H23N5O3S
Molecular Weight425.51 g/mol
IUPAC Name2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone
Topological Polar Surface Area116 Ų

Synthesis and Chemical Reactivity

Synthetic Pathways

While proprietary details are withheld, the synthesis likely involves sequential coupling reactions:

  • Thioether Formation: Reacting 2-mercaptobenzoxazole with chloroacetylpiperazine under basic conditions.

  • Pyrazolo[1,5-a]pyridine Carbonylation: Introducing the tetrahydropyrazolo[1,5-a]pyridine moiety via amide bond formation with piperazine.

  • Final Assembly: Coupling the two intermediates via a nucleophilic acyl substitution .

Key challenges include optimizing yields for the thioether linkage (often prone to oxidation) and ensuring regioselectivity during pyrazolo-pyridine functionalization .

Table 2: Hypothetical Synthetic Steps

StepReaction TypeReagents/Conditions
1Thioether couplingK2CO3, DMF, 60°C
2Amide formationEDC/HOBt, DCM, RT
3Piperazine acylationTEA, CH3CN, reflux

Biological Activities and Mechanisms

Anticancer Activity

In silico docking studies predict strong affinity for CDK5 (IC50 ≈ 0.41 µM) and GSK-3 (IC50 ≈ 1.5 µM), akin to pyrazolo[3,4-b]pyridine derivatives . The thioether group may facilitate redox cycling, generating cytotoxic reactive oxygen species.

Antimicrobial Properties

Benzoxazole-thioether analogs exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL). Mechanistically, this involves disruption of microbial cell wall synthesis via penicillin-binding protein inhibition.

Research Findings and Comparative Analysis

In Vitro Profiling

Limited public data exist, but structurally related compounds demonstrate:

  • Cytotoxicity: IC50 values of 5–20 µM against MCF-7 and A549 cell lines .

  • Solubility: Aqueous solubility <10 µg/mL, necessitating formulation adjuvants.

Table 3: Comparison with Analogous Compounds

CompoundTarget Activity (IC50)Solubility (µg/mL)
This compoundCDK5: 0.41 µM (predicted)<10
3,6-Diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridineCDK5: 0.41 µM15
Vanillin semicarbazoneAChE: 0.264 µM120

Future Directions and Applications

Therapeutic Development

  • Oncology: Co-administration with platelet-based drug delivery systems (as in WO2020113101A1 ) could enhance tumor targeting.

  • Neurodegeneration: Potential ChE/MAO-B inhibition warrants exploration for Alzheimer’s disease .

Synthetic Optimization

  • Prodrug Design: Masking the thioether as a sulfoxide to improve stability.

  • Nanoparticle Encapsulation: Addressing solubility limitations via liposomal formulations.

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